molecular formula C21H23ClN2OS B11322377 3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11322377
M. Wt: 386.9 g/mol
InChI Key: HKFXIWFBBGFUQZ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with the benzothiophene core and introduce the various substituents through a series of reactions, including halogenation, amination, and acylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale and desired application .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group like an amine or halide .

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide apart is its benzothiophene core, which imparts unique chemical and biological properties. This core structure can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C21H23ClN2OS

Molecular Weight

386.9 g/mol

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H23ClN2OS/c1-13-5-8-15(9-6-13)17(24(3)4)12-23-21(25)20-19(22)16-10-7-14(2)11-18(16)26-20/h5-11,17H,12H2,1-4H3,(H,23,25)

InChI Key

HKFXIWFBBGFUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)N(C)C

Origin of Product

United States

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